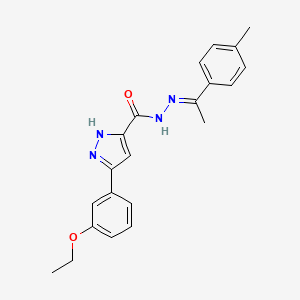![molecular formula C27H26N8O4 B11673339 4-(morpholin-4-yl)-6-[(2E)-2-{3-[(4-nitrobenzyl)oxy]benzylidene}hydrazinyl]-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B11673339.png)
4-(morpholin-4-yl)-6-[(2E)-2-{3-[(4-nitrobenzyl)oxy]benzylidene}hydrazinyl]-N-phenyl-1,3,5-triazin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(MORPHOLIN-4-YL)-6-[(2E)-2-({3-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N-PHENYL-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a morpholine ring, a nitrophenyl group, and a triazine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(MORPHOLIN-4-YL)-6-[(2E)-2-({3-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N-PHENYL-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazine Core: The triazine core can be synthesized by the reaction of cyanuric chloride with aniline under basic conditions. This reaction typically requires a solvent such as dichloromethane and a base like triethylamine.
Introduction of the Morpholine Ring: The morpholine ring is introduced by reacting the triazine intermediate with morpholine in the presence of a suitable catalyst.
Attachment of the Nitrophenyl Group: The nitrophenyl group is attached through a nucleophilic substitution reaction, where the nitrophenyl moiety is introduced using a nitrophenyl halide.
Formation of the Hydrazone Linkage: The hydrazone linkage is formed by reacting the nitrophenyl intermediate with hydrazine hydrate under reflux conditions.
Final Coupling: The final coupling step involves the reaction of the hydrazone intermediate with the triazine core, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring and the nitrophenyl group. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can target the nitro group, converting it to an amine. Typical reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The triazine core can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. Reagents such as alkyl halides and aryl halides are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of nitro derivatives or morpholine N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted triazine derivatives.
科学研究应用
4-(MORPHOLIN-4-YL)-6-[(2E)-2-({3-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N-PHENYL-1,3,5-TRIAZIN-2-AMINE has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound is studied for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. In medicinal chemistry, it may act by binding to DNA or proteins, thereby inhibiting their function. The exact molecular pathways can vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
- **4-(MORPHOLIN-4-YL)-6-[(2E)-2-({3-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N-PHENYL-1,3,5-TRIAZIN-2-AMINE
- **4-(MORPHOLIN-4-YL)-6-[(2E)-2-({3-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N-PHENYL-1,3,5-TRIAZIN-2-AMINE
Uniqueness
The uniqueness of 4-(MORPHOLIN-4-YL)-6-[(2E)-2-({3-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N-PHENYL-1,3,5-TRIAZIN-2-AMINE lies in its specific combination of functional groups, which confer unique chemical and biological properties
属性
分子式 |
C27H26N8O4 |
|---|---|
分子量 |
526.5 g/mol |
IUPAC 名称 |
6-morpholin-4-yl-2-N-[(E)-[3-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]-4-N-phenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C27H26N8O4/c36-35(37)23-11-9-20(10-12-23)19-39-24-8-4-5-21(17-24)18-28-33-26-30-25(29-22-6-2-1-3-7-22)31-27(32-26)34-13-15-38-16-14-34/h1-12,17-18H,13-16,19H2,(H2,29,30,31,32,33)/b28-18+ |
InChI 键 |
DGBQMLKLVHJVGX-MTDXEUNCSA-N |
手性 SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])NC5=CC=CC=C5 |
规范 SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])NC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B11673257.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11673260.png)
![ethyl (2Z)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11673268.png)
![Ethyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11673275.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11673281.png)
![N'-[(Z)-(2-methoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11673286.png)
![methyl 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11673290.png)
![5-benzylsulfanyl-12-ethyl-12-methyl-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11673291.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11673302.png)
![ethyl (2Z)-2-(2-fluorobenzylidene)-3-oxo-7-phenyl-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11673316.png)
![(5Z)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-2,6-dihydroxypyrimidin-4(5H)-one](/img/structure/B11673324.png)

